molecular formula C17H11F3N4O4S B2900109 N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 941910-11-8

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2900109
CAS No.: 941910-11-8
M. Wt: 424.35
InChI Key: MFEIFGXKVMUELR-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrothiazole moiety, a trifluoromethylbenzyl group, and a dihydropyridine carboxamide structure, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyridine carboxamide structure under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrothiazole moiety can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential anticancer properties make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O4S/c18-17(19,20)11-4-1-3-10(7-11)9-23-6-2-5-12(15(23)26)14(25)22-16-21-8-13(29-16)24(27)28/h1-8H,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIFGXKVMUELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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